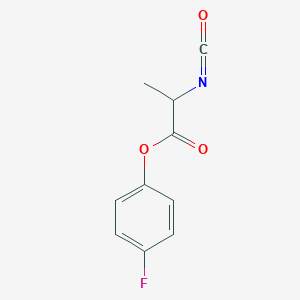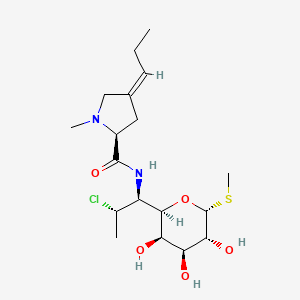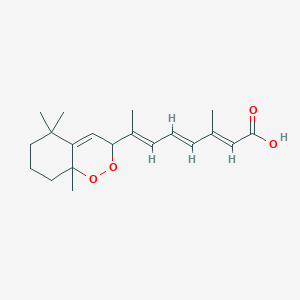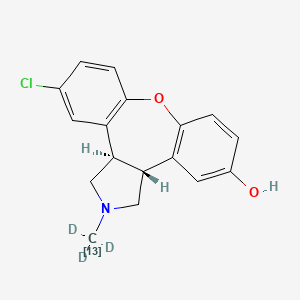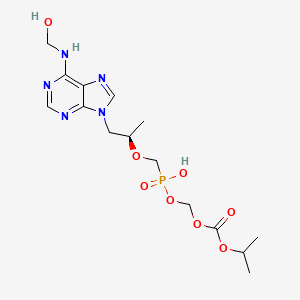
((Hydroxy((((R)-1-(6-((hydroxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)oxy)methyl isopropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Hydroxy(((®-1-(6-((hydroxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)oxy)methyl isopropyl carbonate is a complex organic compound with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((Hydroxy(((®-1-(6-((hydroxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)oxy)methyl isopropyl carbonate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purine derivative, followed by the introduction of the hydroxymethyl and amino groups. The final steps involve the formation of the carbonate ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
((Hydroxy(((®-1-(6-((hydroxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)oxy)methyl isopropyl carbonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the amino group may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((Hydroxy(((®-1-(6-((hydroxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)oxy)methyl isopropyl carbonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for probing biochemical pathways and understanding cellular mechanisms.
Medicine
In medicine, ((Hydroxy(((®-1-(6-((hydroxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)oxy)methyl isopropyl carbonate is investigated for its therapeutic potential. Its unique chemical properties may enable the development of new drugs for treating various diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for a wide range of industrial applications.
Mécanisme D'action
The mechanism of action of ((Hydroxy(((®-1-(6-((hydroxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)oxy)methyl isopropyl carbonate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other purine derivatives and carbonate esters. These compounds share structural similarities with ((Hydroxy(((®-1-(6-((hydroxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)oxy)methyl isopropyl carbonate but may differ in their functional groups and reactivity.
Uniqueness
The uniqueness of ((Hydroxy(((®-1-(6-((hydroxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)oxy)methyl isopropyl carbonate lies in its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C15H24N5O8P |
|---|---|
Poids moléculaire |
433.35 g/mol |
Nom IUPAC |
[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid |
InChI |
InChI=1S/C15H24N5O8P/c1-10(2)28-15(22)25-8-27-29(23,24)9-26-11(3)4-20-6-18-12-13(19-7-21)16-5-17-14(12)20/h5-6,10-11,21H,4,7-9H2,1-3H3,(H,23,24)(H,16,17,19)/t11-/m1/s1 |
Clé InChI |
UKJXDNGUPTYVFW-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](CN1C=NC2=C(N=CN=C21)NCO)OCP(=O)(O)OCOC(=O)OC(C)C |
SMILES canonique |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13444763.png)

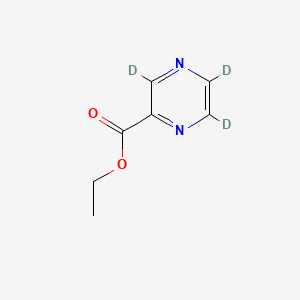

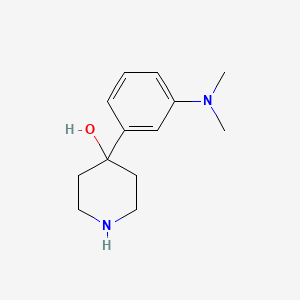


![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)

![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
